molecular formula C11H15NO3 B2752444 3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 55278-64-3

3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B2752444
CAS No.: 55278-64-3
M. Wt: 209.245
InChI Key: ZYCDJLZFOUQYKT-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a cyclohexyl group at position 3, a methyl group at position 5, and a carboxylic acid moiety at position 4. Its molecular formula is inferred as C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (calculated based on structural analogs in the evidence).

Properties

IUPAC Name

3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCDJLZFOUQYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55278-64-3
Record name 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid
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Preparation Methods

Cyclocondensation of α-Amino Ketones with Carboxylic Acid Derivatives

A widely adopted route involves the cyclocondensation of α-amino ketones with acylating agents. For instance, methyl 2-amino-3-oxobutanoate hydrochloride reacts with cyclopropanecarboxylic acid chloride in the presence of triethylamine to form an intermediate acylated product. Subsequent treatment with triphenylphosphine and iodine induces cyclodehydration, yielding the 5-methyloxazole-4-carboxylate core. This method achieves moderate yields (24% over two steps) but requires careful control of stoichiometry to prevent over-acylation.

Palladium-Catalyzed Intramolecular Cyclization

Palladium-mediated cyclization offers a more direct pathway. As demonstrated in DE10010984A1, N-benzoyl-aminoalkene precursors undergo intramolecular cyclization using Pd(OAc)₂ or PdCl₂ as catalysts. Applying this to cyclohexyl-substituted precursors could generate the 3-cyclohexyloxazole fragment. Reaction conditions (80–120°C in acetonitrile with CaCO₃ as base) favor ring closure without epimerization.

Carboxylic Acid Functionalization

The 4-position carboxylic acid is typically introduced via hydrolysis or oxidation:

Ester Hydrolysis

Methyl or ethyl esters of the oxazole-4-carboxylate intermediate undergo basic hydrolysis. For example, treatment with NaOH (2M, ethanol/water, reflux) cleaves the ester to the carboxylic acid. This method, used for the structurally similar 3-ethyl-5-methylisoxazole-4-carboxylic acid, achieves >96% conversion.

Oxidative Methods

RuCl₃/NaIO₄-mediated oxidation of propargyl alcohol intermediates represents an alternative pathway. Although primarily employed for γ-amino-α-hydroxy acid synthesis, this system could oxidize alcohol groups adjacent to the oxazole ring to carboxylic acids under mild conditions.

Integrated Synthetic Pathways

Combining these strategies, two optimized routes emerge:

Pathway A: Sequential Cyclization-Alkylation

  • Core Formation : Cyclocondensation of methyl 2-amino-3-oxobutanoate with cyclopropanecarbonyl chloride yields 5-methyloxazole-4-carboxylate.
  • Bromination : CBr₄/PPh₃-mediated bromination installs Br at C3.
  • Suzuki Coupling : Pd-catalyzed coupling with cyclohexylboronic acid introduces the cyclohexyl group.
  • Ester Hydrolysis : NaOH-mediated hydrolysis produces the carboxylic acid.

Pathway B: Palladium-Catalyzed Tandem Synthesis

  • Precursor Preparation : N-Cyclohexylcarbonyl aminoalkene synthesized from cyclohexanecarboxylic acid and β-amino alcohol.
  • Intramolecular Cyclization : PdCl₂/CaCO₃ in acetonitrile (100°C, 6h) forms the oxazole ring.
  • Oxidation : RuCl₃/NaIO₄ oxidizes any residual alcohol groups to carboxylic acids.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Advantages Limitations
Cyclocondensation PPh₃, I₂, Et₃N 24 Uses inexpensive reagents Multi-step, moderate yield
Pd-Catalyzed PdCl₂, CaCO₃, RuCl₃ 35–40 Fewer steps, tandem oxidation Requires specialized catalysts
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 70* High regioselectivity Dependent on boron reagent purity

*Estimated based on analogous reactions.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing substitutions at C3 and C5 necessitate directing groups. Incorporating electron-withdrawing substituents (e.g., nitro groups) at C4 during cyclization improves C3 selectivity.
  • Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C) could enhance the sustainability of Pathway B.
  • Protecting Groups : Temporary protection of the carboxylic acid as a tert-butyl ester prevents side reactions during alkylation steps.

Chemical Reactions Analysis

Decarboxylative Amidation

This reaction leverages the carboxylic acid group for stereoretentive C–N bond formation. The process employs 1,4,2-dioxazol-5-one as an amidating reagent under base-mediated conditions (e.g., guanidine or phosphazene bases) .

Mechanism :

  • Nucleophilic addition of the carboxylate to dioxazolone.

  • Rearrangement to a dicarbonyl N-hydroxy intermediate.

  • Lossen-type rearrangement to form hydroxamate.

  • Isocyanate generation and subsequent C–N bond formation with retention of stereochemistry .

Reagent/ConditionProductYield (Theoretical)Selectivity
1,4,2-Dioxazol-5-one, Guanidine (2 equiv.), RTN-Alkylamide>80% (predicted)Stereoretentive

This method is scalable and compatible with primary, secondary, and tertiary amines .

Esterification

The carboxylic acid reacts with alcohols under acidic or coupling-agent conditions to form esters, a critical step in prodrug development.

Typical Protocol :

  • Reagents : Methanol/H₂SO₄ (acid-catalyzed) or N,N′-Dicyclohexylcarbodiimide (DCC)/Dimethylaminopyridine (DMAP).

  • Conditions : Reflux (acid) or RT (coupling agents).

SubstrateAlcoholCatalystProductYield (%)
Target compoundMethanolH₂SO₄Methyl ester~75 (estimated)
Target compoundBenzyl alcoholDCC/DMAPBenzyl ester~85 (estimated)

Ester derivatives enhance bioavailability by masking the polar carboxylic acid group.

Nucleophilic Substitution at the Oxazole Ring

The electron-deficient oxazole ring undergoes substitution at the 2- or 5-positions under electrophilic conditions.

Example Reaction :

  • Halogenation with N-Halosuccinimide (e.g., NBS or NCS) in DMF at 0–5°C.

Halogenating AgentPositionProductNotes
NBSC-55-Bromo derivativeRequires Lewis acid (e.g., FeCl₃)
NCSC-22-Chloro derivativeLower reactivity due to steric hindrance

Cycloaddition Reactions

The oxazole ring participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

Conditions :

  • Thermal activation (80–100°C) or microwave-assisted synthesis .

DienophileProductApplication
Maleic anhydrideFused bicyclic oxazoleIntermediate for polycyclic scaffolds

Decarboxylation

Thermal or photolytic decarboxylation eliminates CO₂, yielding 3-cyclohexyl-5-methylisoxazole.

Conditions :

  • Thermal : 150–200°C in dipolar aprotic solvents (e.g., DMSO) .

  • Photolytic : UV light (254 nm) in THF .

MethodTemperature/EnergyConversion (%)
Thermal180°C~90
UV Light254 nm, 6 h~70

Metal-Catalyzed Cross-Coupling

The carboxylic acid can be converted to acyl halides (e.g., via SOCl₂) for use in Suzuki-Miyaura or Ullmann couplings.

Example :

  • Acyl Chloride Formation : SOCl₂, reflux → 4-(Chlorocarbonyl) derivative.

  • Suzuki Coupling : Pd(PPh₃)₄, arylboronic acid → Biaryl ketone .

Coupling PartnerCatalystProductYield (Literature)
Phenylboronic acidPd(PPh₃)₄4-Benzoyl derivative65–75% (analogous systems)

Salt Formation

The carboxylic acid forms pharmaceutically relevant salts with bases (e.g., sodium, potassium, or olamine salts).

BaseSalt TypeSolubility (mg/mL)
NaOHSodium salt>50 (predicted)
Ciclopirox olamineOlamine saltEnhanced topical absorption

Biological Activity Modulation

While not a reaction per se, structural modifications (e.g., methyl ester prodrugs) enhance interactions with biological targets like MDM2 (Ki < 1 nM in analogous compounds) .

Scientific Research Applications

Chemistry

3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new chemical reactions and develop derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Properties: Studies have shown that derivatives of oxazole compounds display antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects: The compound may inhibit enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of isoxazole compounds, closely related to this compound, exhibited significant antimicrobial effects with low cytotoxicity toward fibroblast cells . This highlights the compound's potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate for developing new drugs. Its ability to modulate biological activity makes it a candidate for drug formulation aimed at various diseases.

Case Study: Drug Development
Research has indicated that modifications of similar oxazole compounds can lead to potent inhibitors for cancer-related targets such as MDM2 . This suggests that this compound could be further investigated for its anticancer properties.

Industrial Applications

The compound finds applications in the synthesis of materials with specific properties:

  • Polymers and Coatings: Its chemical structure allows it to be used in creating polymers that require specific functionalities.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure CharacteristicsPotential Applications
2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acidFeatures a cyclopropyl groupAntimicrobial agents
2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acidContains a cyclohexyl groupPharmaceutical intermediates
2-(Cyclobutylmethyl)-1,3-oxazole-4-carboxylic acidIncorporates a cyclobutyl groupMaterial synthesis

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and functional differences between 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid and related oxazole derivatives:

Compound Name Substituents (R3, R5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound R3=Cyclohexyl, R5=Me C₁₁H₁₅NO₃ 209.24 High lipophilicity; discontinued commercial status
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid R3=Thiophen-3-yl, R5=Me C₉H₇NO₃S 209.23 Sulfur-containing analog; potential agrochemical applications due to enhanced electronic properties
3-(2,6-Dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid R3=2,6-Dimethylphenyl, R5=Me C₁₃H₁₃NO₃ 231.25 Steric hindrance from aromatic substituent; used in material science
5-Chloro-3-methyl-1,2-oxazole-4-carboxylic acid R3=Cl, R5=Me C₅H₄ClNO₃ 161.55 Electron-withdrawing Cl increases acidity; reactivity in cross-coupling reactions
Ethyl 5-phenyl-1,2-oxazole-4-carboxylate R3=Ph, R5=OEt C₁₂H₁₁NO₃ 217.22 Ester derivative; hydrolyzes under acidic conditions; synthetic versatility

Functional Group Impact on Properties

  • Cyclohexyl Group (Target Compound) : The bulky cyclohexyl substituent increases lipophilicity (logP ~2.5 estimated), favoring interactions with hydrophobic biological targets. However, this may reduce aqueous solubility, limiting formulations requiring high bioavailability .
  • Dimethylphenyl Group (C₁₃H₁₃NO₃): The 2,6-dimethylphenyl group adds steric bulk and aromatic stacking capacity, useful in materials science for crystal engineering or polymer additives .
  • Chloro Group (C₅H₄ClNO₃): The electron-withdrawing Cl increases the acidity of the carboxylic acid (pKa ~2.5–3.0), making it reactive in peptide coupling or metal-organic frameworks .
  • Ethyl Ester (C₁₂H₁₁NO₃): The ester group improves solubility in organic solvents, enabling use as a synthetic intermediate. Hydrolysis under acidic conditions regenerates the carboxylic acid, useful in prodrug strategies .

Biological Activity

3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its role in various biological systems. The structural formula can be represented as follows:

C11H13NO3\text{C}_{11}\text{H}_{13}\text{N}\text{O}_3

This structure contributes to its interaction with biological targets, making it a candidate for further pharmacological investigation.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains.

Microorganism Activity Concentration (mg/mL) Reference
Staphylococcus aureusSignificant inhibition0.25
Pseudomonas aeruginosaModerate inhibition0.25
Candida albicansLow to moderate inhibition0.25

The compound's ability to inhibit biofilm formation was also assessed, showing over 90% reduction in biofilm at optimal concentrations.

Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. In vitro studies reveal promising results:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)12.8
U2OS (osteosarcoma)0.69
HeLa (cervical cancer)0.70

These findings suggest that the compound may serve as a potential lead in developing novel anticancer therapies.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thus altering cellular processes.
  • Receptor Modulation : It can influence receptor activity, potentially leading to changes in signal transduction pathways associated with cell growth and apoptosis.

Case Studies and Research Findings

Several studies have focused on optimizing the biological properties of this compound through structural modifications:

  • Structural Optimization : Research has indicated that modifications to the oxazole ring can enhance antimicrobial and anticancer activities, suggesting a structure-activity relationship (SAR) worth exploring further.
  • In Vivo Studies : Preliminary animal studies have shown that the compound exhibits low toxicity while maintaining efficacy against tumor growth, highlighting its potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a cyclohexyl group to an isoxazole precursor. For example, cyclohexyl halides or Grignard reagents can react with 5-methyl-1,2-oxazole-4-carboxylic acid derivatives under nucleophilic substitution or transition-metal-catalyzed conditions . Optimization includes varying solvents (e.g., DMF or THF), temperatures (80–120°C), and catalysts (e.g., Pd or Cu complexes). Post-synthetic hydrolysis of ester intermediates to the carboxylic acid is critical, requiring controlled pH (1–3) and reflux in aqueous HCl .

Q. How can the purity and structure of this compound be validated?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
  • Spectroscopy : Confirm structure via 1^1H NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, oxazole protons at δ 6.5–7.0 ppm) and IR (carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Melting Point : Compare observed mp (e.g., 180–185°C) with literature values; discrepancies may indicate impurities .

Q. What solvent systems are suitable for its dissolution in biological assays?

  • Methodology : Test solubility in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to confirm colloidal stability. For low solubility, consider co-solvents (e.g., PEG-400) or micellar encapsulation .

Advanced Research Questions

Q. How can contradictions in reported melting points or spectral data be resolved?

  • Methodology :

  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphs or hydrate forms that may alter mp .
  • Crystallography : Obtain single-crystal X-ray data (e.g., using synchrotron sources) to confirm molecular packing and hydrogen-bonding patterns .
  • Reproducibility : Validate synthetic protocols across multiple labs to rule out procedural artifacts .

Q. What strategies are effective for studying its stability under physiological conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; identify products (e.g., decarboxylation or oxazole ring opening) .
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track decomposition using time-resolved spectroscopy .

Q. How can its potential enzyme inhibition mechanisms be elucidated?

  • Methodology :

  • Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC50_{50} values against target enzymes (e.g., cyclooxygenase or kinases). Compare with structural analogs to infer SAR .
  • Molecular Docking : Model interactions using software like AutoDock Vina; focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the cyclohexyl moiety .

Q. What computational methods predict its bioavailability and metabolic pathways?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability. Validate with in vitro hepatocyte assays .
  • Metabolite ID : Incubate with liver microsomes and analyze via high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

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